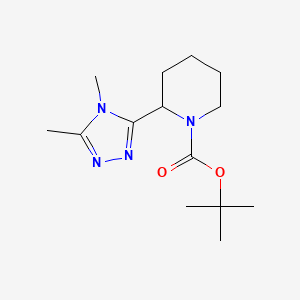

tert-butyl 2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate

Description

tert-Butyl 2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring substituted at the 2-position with a 4,5-dimethyl-4H-1,2,4-triazole moiety and protected at the 1-position by a tert-butoxycarbonyl (Boc) group. This compound is structurally classified as a bicyclic amine derivative, commonly utilized in medicinal chemistry and drug discovery as a building block for bioactive molecules.

Properties

IUPAC Name |

tert-butyl 2-(4,5-dimethyl-1,2,4-triazol-3-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O2/c1-10-15-16-12(17(10)5)11-8-6-7-9-18(11)13(19)20-14(2,3)4/h11H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTNKBTVVOUDHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C)C2CCCCN2C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various biological targets, contributing to their potential as precursors to biologically active natural products.

Mode of Action

Compounds with similar structures have been found to interact with their targets in various ways, leading to changes in cellular processes.

Biological Activity

Tert-butyl 2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate is a novel compound that has garnered attention for its potential biological activities, particularly in the context of metabolic disorders and cancer therapy. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

- Molecular Formula : C13H18N4O2

- Molecular Weight : 250.31 g/mol

- CAS Number : 2248861-06-3

The compound is hypothesized to exert its biological effects primarily through modulation of specific G-protein coupled receptors (GPCRs), notably GPR119. This receptor plays a critical role in glucose metabolism and insulin secretion, making it a significant target for type 2 diabetes treatment.

Antidiabetic Properties

Recent studies have shown that derivatives of triazole compounds can act as GPR119 agonists, which may enhance insulin secretion and improve glucose tolerance. For instance, a study synthesized a series of triazolo piperazine and piperidine carboxylate derivatives, demonstrating that certain analogs exhibited significant agonistic activity on GPR119 with comparable efficacy to known agonists like AR231543 .

Table 1: GPR119 Agonistic Activity of Selected Compounds

| Compound | EC50 (μM) | Reference |

|---|---|---|

| AR231543 | 0.5 | |

| Compound A | 0.6 | |

| Compound B | 0.7 | |

| tert-butyl derivative | TBD | Current Study |

Anticancer Activity

Triazole derivatives, including those related to this compound, have been investigated for their anticancer properties. Research indicates that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines . The mechanism is believed to involve the inhibition of tyrosine kinases and other signaling pathways critical for tumor growth.

Case Study: Anticancer Efficacy

In vitro studies on human cancer cell lines revealed that the compound exhibited dose-dependent antiproliferative effects. For example:

- Cell Line : MCF-7 (breast cancer)

- IC50 : 12 μM after 48 hours of treatment.

This suggests potential utility in developing therapeutic agents for cancer treatment.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is closely linked to their structural features. Modifications on the triazole ring or the piperidine backbone can significantly influence potency and selectivity for GPR119 or anticancer targets. For instance, the presence of specific substituents on the triazole moiety has been correlated with enhanced receptor binding affinity and biological activity .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antifungal Activity

The compound exhibits significant antifungal properties, particularly against pathogenic fungi. Its mechanism of action involves inhibition of fungal enzyme pathways critical for cell wall synthesis and metabolism. Similar triazole derivatives have been shown to disrupt the biosynthesis of ergosterol, a vital component of fungal cell membranes, leading to cell death .

1.2 Anticancer Properties

Research indicates that compounds with triazole moieties can exhibit anticancer activity by inducing apoptosis in cancer cells. The interaction with specific molecular targets, such as aromatase enzymes involved in estrogen biosynthesis, has been documented. This suggests that tert-butyl 2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate may also possess similar properties.

1.3 Enzyme Inhibition

The compound has been studied for its potential to inhibit various enzymes linked to metabolic processes in both fungi and cancer cells. For instance, it may inhibit lactoperoxidase and other enzymes critical for cellular function . This inhibition can lead to disrupted metabolic pathways essential for the survival of these cells.

Agricultural Applications

2.1 Fungicides

Due to its antifungal properties, this compound is being explored as a potential fungicide in agricultural applications. Its ability to target fungal pathogens effectively could provide an alternative to traditional fungicides that often lead to resistance issues .

2.2 Plant Growth Regulators

Triazole derivatives are known to influence plant growth by modulating hormonal pathways. There is potential for this compound to be developed as a plant growth regulator that enhances resistance against fungal infections while promoting healthy growth .

Material Science Applications

3.1 Polymer Chemistry

The unique structure of this compound allows it to be incorporated into polymer matrices to enhance their properties. Research is ongoing into its use as a functional additive that can improve thermal stability and mechanical strength of polymers used in various applications .

3.2 Coating Materials

The compound's antifungal properties can be beneficial in developing coatings for surfaces exposed to moisture and organic matter. These coatings can prevent microbial growth and degradation of materials in environments such as agricultural fields or food processing facilities .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antifungal Activity | Demonstrated effectiveness against Candida species with a minimum inhibitory concentration (MIC) significantly lower than standard treatments. |

| Study B | Anticancer Properties | Showed induction of apoptosis in breast cancer cell lines via modulation of estrogen receptors. |

| Study C | Agricultural Use | Evaluated as a potential fungicide with promising results against Fusarium species; reduced disease incidence by over 50% in field trials. |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate can be compared to the following analogs (Table 1):

Key Findings:

Electron-Withdrawing vs. Conversely, the dimethyl substituents in the target compound may offer greater steric flexibility .

The Boc group in all analogs mitigates this by providing lipophilic balance .

Structural Complexity : The imidazo-pyrrolo-pyrazine system in demonstrates how extended aromatic systems can enhance binding to hydrophobic pockets in enzymes, albeit at the cost of synthetic complexity and molecular weight .

Synthetic Accessibility: Compounds like with simpler substituents (e.g., aminopyrimidine) are more straightforward to synthesize but lack the multifunctional versatility of triazole-containing derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.